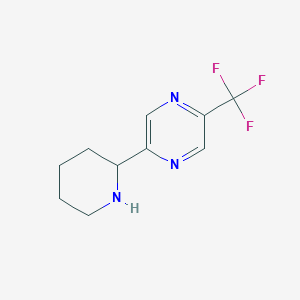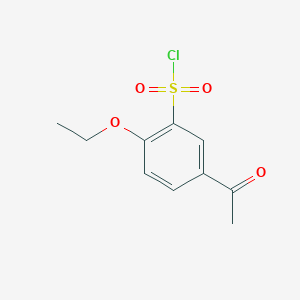![molecular formula C8H15NO B15307303 1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine](/img/structure/B15307303.png)
1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine is a compound that features a unique bicyclo[1.1.1]pentane core. This structure is known for its rigidity and three-dimensional character, making it an attractive scaffold in medicinal chemistry and materials science . The compound’s distinct structure allows it to serve as a bioisostere for various functional groups, enhancing the physicochemical properties of drug candidates .
Méthodes De Préparation
The synthesis of 1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine typically involves the construction of the bicyclo[1.1.1]pentane framework followed by functionalization. Two practical and scalable methods for constructing the bicyclo[1.1.1]pentane core are:
Carbene Insertion: This method involves the insertion of a carbene into the central bond of bicyclo[1.1.0]butane.
Radical or Nucleophilic Addition: This approach involves the addition of radicals or nucleophiles across the central bond of [1.1.1]propellane.
Industrial production methods often utilize these synthetic routes due to their scalability and efficiency. The reaction conditions typically involve the use of specific catalysts and controlled environments to ensure high yields and purity .
Analyse Des Réactions Chimiques
1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, specific catalysts, and controlled temperatures to optimize reaction rates and yields . The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into binding sites of enzymes or receptors, modulating their activity . This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparaison Avec Des Composés Similaires
1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine is unique compared to other similar compounds due to its bicyclo[1.1.1]pentane core. Similar compounds include:
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family.
1-Bicyclo[1.1.1]pentylamine hydrochloride: Used as a precursor in the synthesis of antibacterial agents and for click chemistry applications.
N-(3-(2-(4-chlorophenoxy)acetamido)bicyclo[1.1.1]pentan-1-yl)-2-cyclobutane-1-carboxamide: A derivative used in medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct physicochemical and biological properties .
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
1-(1-bicyclo[1.1.1]pentanyl)-2-methoxyethanamine |
InChI |
InChI=1S/C8H15NO/c1-10-5-7(9)8-2-6(3-8)4-8/h6-7H,2-5,9H2,1H3 |
Clé InChI |
UUBQFNWSTBBPSP-UHFFFAOYSA-N |
SMILES canonique |
COCC(C12CC(C1)C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 2-[(3-bromopyridin-2-yl)amino]acetate](/img/structure/B15307263.png)
![3-{[(Tert-butoxy)carbonyl]amino}propyl prop-2-enoate](/img/structure/B15307273.png)



![(2S)-3-[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B15307292.png)
![Methyl 2-[(1-aminocyclopropyl)formamido]acetate](/img/structure/B15307297.png)


